![molecular formula C17H14ClN3O B5759649 10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B5759649.png)
10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound is also known as CBIQ and has been extensively studied for its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of CBIQ is not fully understood, but several studies have suggested that it may act by inhibiting various signaling pathways involved in cancer growth and inflammation. CBIQ has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer growth. CBIQ has also been shown to inhibit the activity of STAT3, a transcription factor that plays a critical role in cancer growth and inflammation.
Biochemical and Physiological Effects:
CBIQ has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. CBIQ has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, CBIQ has been shown to protect against oxidative stress and prevent neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of CBIQ is its potent anti-cancer activity against various cancer cell lines. This makes it an attractive candidate for the development of anti-cancer drugs. However, one of the limitations of CBIQ is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on CBIQ. One of the future directions is the development of more efficient synthesis methods for CBIQ. Another future direction is the investigation of the potential use of CBIQ in combination with other drugs for the treatment of cancer and inflammation. In addition, further research is needed to fully understand the mechanism of action of CBIQ and its potential use in the treatment of neurological disorders.
Conclusion:
In conclusion, CBIQ is a synthetic compound that has gained significant attention in the scientific community due to its potential pharmacological properties. Its potent anti-cancer activity, anti-inflammatory properties, and neuroprotective effects make it an attractive candidate for the development of drugs for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of CBIQ and its potential use in the treatment of neurological disorders.
Synthesemethoden
The synthesis of CBIQ involves the reaction of 2-aminobenzimidazole with 4-chlorobenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The yield of CBIQ obtained from this method is around 70%.
Wissenschaftliche Forschungsanwendungen
CBIQ has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that CBIQ exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. CBIQ has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, CBIQ has been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress.
Eigenschaften
IUPAC Name |
10-[(4-chlorophenyl)methyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-13-7-5-12(6-8-13)11-21-15-4-2-1-3-14(15)16(22)20-10-9-19-17(20)21/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGLOMSHTRBXCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3N(C2=N1)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.